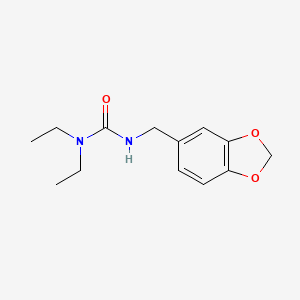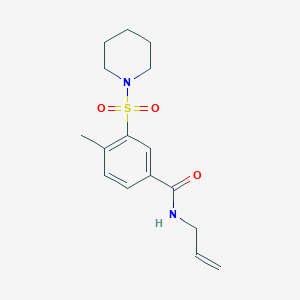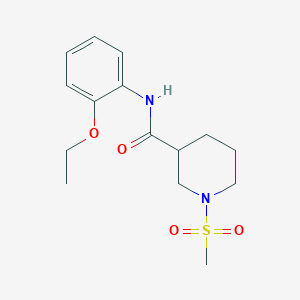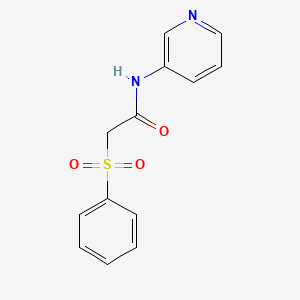
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a member of the phenethylamine family and is structurally similar to both amphetamines and hallucinogens. It was first synthesized in 1912 by the German pharmaceutical company Merck, and its psychoactive properties were discovered in the 1970s.
Wirkmechanismus
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea primarily acts on the serotonin system in the brain, increasing the release of serotonin and inhibiting its reuptake. This leads to increased serotonin levels in the synaptic cleft, resulting in enhanced mood, empathy, and sociability. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea also affects the release of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. It can also cause changes in the levels of various hormones, including cortisol and oxytocin. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been shown to increase empathy and social bonding, and it may also have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has several advantages for use in lab experiments, including its well-documented pharmacology and the availability of reliable animal models. It is also relatively easy to administer and has a rapid onset of action. However, N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea also has several limitations, including its potential for abuse and the potential for adverse effects on the cardiovascular and nervous systems.
Zukünftige Richtungen
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, including further investigation of its therapeutic potential for psychiatric disorders, the development of safer and more effective analogs, and the exploration of its potential for use in psychotherapy and other clinical settings. Additionally, research is needed to better understand the long-term effects of N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea use and to develop strategies for minimizing the potential risks associated with its use.
Wissenschaftliche Forschungsanwendungen
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have significant effects on mood, empathy, and social behavior. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been investigated as a treatment for various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Several clinical trials have shown promising results, and the FDA has designated N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea as a breakthrough therapy for PTSD.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-15(4-2)13(16)14-8-10-5-6-11-12(7-10)18-9-17-11/h5-7H,3-4,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGGDHCNJQCCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-3,3-diethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)

![N-(5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4394799.png)
![ethyl [3-(3,4-dimethoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4394803.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)


![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)

![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)